molecular formula C20H15FN2O2 B488468 5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 638144-75-9

5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B488468
CAS RN: 638144-75-9
M. Wt: 334.3g/mol
InChI Key: VIBQLOPNPYCJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, also known as FPB, is a synthetic compound that belongs to the benzoxazine family. FPB is a heterocyclic compound that contains a pyrazolo-benzoxazine core structure with a fluorophenyl and furyl substituent. FPB has been synthesized for its potential use in scientific research and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been shown to inhibit the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2). This compound has been shown to induce the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in lab experiments include its high purity, stability, and reproducibility. This compound has been shown to have low toxicity and can be easily synthesized in large quantities. The limitations of using this compound in lab experiments include its limited solubility in water and its potential to form aggregates.

Future Directions

For the use of 5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in scientific research include its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases. This compound can be further studied to understand its mechanism of action and its potential use in combination therapy with other drugs. This compound can also be studied for its potential use in drug delivery systems.

Synthesis Methods

5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be synthesized through a multistep process that involves the reaction of 4-fluorophenylhydrazine with 2-furylcarboxaldehyde to form the intermediate product. The intermediate product is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to have potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

5-(4-fluorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-14-9-7-13(8-10-14)20-23-17(15-4-1-2-5-18(15)25-20)12-16(22-23)19-6-3-11-24-19/h1-11,17,20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQLOPNPYCJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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